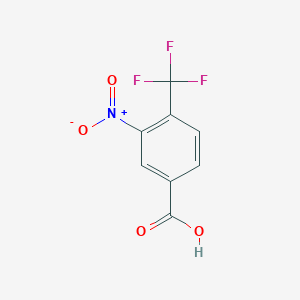

3-nitro-4-(trifluoromethyl)benzoic Acid

Descripción general

Descripción

TP0427736 es un potente e inhibitor selectivo de la quinasa receptora similar a la activina 5 (ALK5), con una concentración inhibitoria (IC50) de 2,72 nanomolares. Este compuesto es significativamente más efectivo contra ALK5 en comparación con su efecto inhibitorio sobre la quinasa receptora similar a la activina 3 (ALK3), donde la IC50 es de 836 nanomolares . TP0427736 ha demostrado ser prometedor para reducir la inhibición del crecimiento inducida por el factor de crecimiento transformante beta (TGF-β) en las células de la vaina radicular externa humana y para alargar la fase anágena en los folículos pilosos de ratón .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de TP0427736 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiazol e imidazol .

Métodos de producción industrial

La producción industrial de TP0427736 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos como purificación, cristalización y control de calidad para cumplir con los estándares industriales. Los detalles específicos sobre los métodos de producción industrial no están disponibles públicamente.

Análisis De Reacciones Químicas

Tipos de reacciones

TP0427736 principalmente experimenta reacciones de inhibición, específicamente dirigidas a la fosforilación de las proteínas Smad2/3 en las células A549 inducidas por TGF-β1 . Esta inhibición es dependiente de la concentración, con un valor de IC50 de 8,68 nanomolares .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran TP0427736 incluyen TGF-β1 y varios solventes para disolución, como el dimetilsulfóxido (DMSO). Las reacciones generalmente se llevan a cabo en condiciones de laboratorio controladas para garantizar la precisión y la reproducibilidad .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran TP0427736 son las formas fosforiladas de las proteínas Smad2/3, que son inhibidas por el compuesto. Esta inhibición conduce a una disminución de la inhibición del crecimiento inducida por TGF-β en las células de la vaina radicular externa humana .

Aplicaciones Científicas De Investigación

TP0427736 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

TP0427736 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de ALK5. Esta inhibición evita la fosforilación de las proteínas Smad2/3, que son mediadores clave en la vía de señalización de TGF-β . Al bloquear esta vía, TP0427736 reduce la inhibición del crecimiento inducida por TGF-β en las células de la vaina radicular externa humana y promueve el alargamiento del folículo piloso en modelos de ratón .

Comparación Con Compuestos Similares

Compuestos similares

LY-364947: Otro potente inhibidor del receptor I de TGF-β (TGFβRI), con un mecanismo de acción similar.

SB431542: Un inhibidor selectivo del receptor I de TGF-β, comúnmente utilizado en estudios de investigación.

Galunisertib (LY2157299): Un inhibidor del receptor I de TGF-β, investigado por su potencial en la terapia del cáncer.

Singularidad de TP0427736

TP0427736 se destaca por su alta selectividad y potencia contra ALK5, con una IC50 de 2,72 nanomolares, que es significativamente menor que la de compuestos similares . Esta alta selectividad hace que TP0427736 sea una herramienta valiosa en la investigación y en las posibles aplicaciones terapéuticas dirigidas a las vías de señalización de TGF-β .

Actividad Biológica

3-Nitro-4-(trifluoromethyl)benzoic acid (NTFBA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of NTFBA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

NTFBA is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoic acid framework. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can significantly influence its biological activity.

In Vitro Studies

Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In particular, NTFBA has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for NTFBA against S. aureus at approximately 25.9 μM, indicating its potential as a bactericidal agent .

- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) values were found to be equal to MIC values, confirming that NTFBA exhibits bactericidal properties .

Antitubercular Activity

NTFBA's structural analogs have been investigated for their antitubercular activity. A related compound, 3-nitro-5-(trifluoromethyl)benzoate, has shown promising results against Mycobacterium tuberculosis, suggesting that similar nitro-substituted benzoic acids may possess comparable efficacy .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, NTFBA has been evaluated for its anti-inflammatory effects. The compound's ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) was assessed:

- NF-κB Modulation : Certain derivatives of NTFBA were found to increase NF-κB activity by 10–15%, suggesting a complex relationship between structure and anti-inflammatory potential . This modulation may be influenced by the positioning and nature of substituents on the aromatic ring.

Toxicity and Safety Profile

Despite the promising biological activities of NTFBA, toxicity assessments are crucial for evaluating its safety profile. Research indicates that while nitro-containing compounds often raise concerns regarding cytotoxicity, studies have not consistently found a direct correlation between antimicrobial activity and high toxicity levels .

Case Studies and Research Findings

- Antimicrobial Efficacy Against MRSA : A study highlighted the effectiveness of NTFBA in inhibiting MRSA growth in vitro, demonstrating its potential as a therapeutic agent in treating resistant infections .

- Antitubercular Activity : Another investigation focused on the structural optimization of nitrobenzoate derivatives for enhanced antitubercular activity, where NTFBA was included in a library of compounds tested against M. tuberculosis. Results indicated that compounds with nitro substitutions showed superior activity compared to their non-nitro counterparts .

- Cell Viability Assays : Evaluations using THP-1 human monocytic cell lines revealed insights into the cytotoxic effects of NTFBA derivatives. These studies are pivotal for understanding the therapeutic window of these compounds .

Propiedades

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGMOJIGTUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381232 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116965-16-3 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.